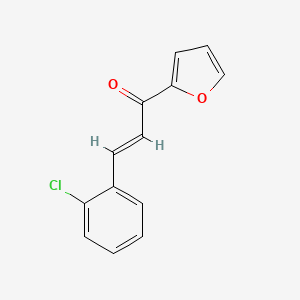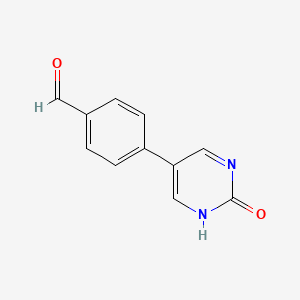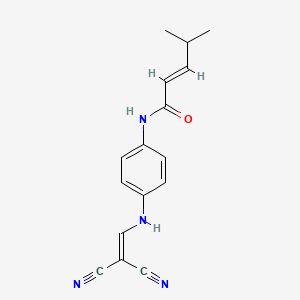
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide, or DNPMP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a small molecule that has been synthesized in a variety of ways, and has been found to have a wide range of effects on biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
DNPMP has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. DNPMP has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been studied for its potential applications in the field of drug delivery. It has been found to be effective in delivering drugs to targeted areas, such as tumors, and has been found to be more effective than other delivery methods.
Mecanismo De Acción
The exact mechanism of action of DNPMP is not yet fully understood. However, it is believed that DNPMP acts by disrupting the normal functioning of cells. It has been found to interfere with the cell cycle, leading to cell death. It has also been found to interfere with the production of proteins, leading to the inhibition of cell growth. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
DNPMP has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity. Furthermore, DNPMP has been found to reduce inflammation, leading to the inhibition of inflammatory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPMP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also relatively inexpensive, making it cost-effective for use in laboratory experiments. Additionally, DNPMP has been found to be effective in inhibiting the growth of a variety of cancer cell lines, making it an ideal candidate for use in cancer research. However, DNPMP has several limitations for use in laboratory experiments. It has been found to be toxic to normal cells, which could limit its use in experiments involving normal cells. Additionally, DNPMP has been found to be unstable in certain environments, which could limit its use in experiments involving long-term storage.
Direcciones Futuras
There are several potential future directions for DNPMP research. One potential direction is to explore DNPMP’s potential applications in drug delivery. DNPMP has been found to be effective in delivering drugs to targeted areas, and further research could lead to the development of more effective drug delivery systems. Additionally, further research could explore DNPMP’s potential applications in the field of gene therapy. DNPMP has been found to interfere with the production of proteins, and further research could lead to the development of novel gene therapy techniques. Finally, further research could explore DNPMP’s potential applications in the field of immunotherapy. DNPMP has been found to reduce inflammation, and further research could lead to the development of novel immunotherapies.
Métodos De Síntesis
DNPMP can be synthesized by a variety of methods. One method involves the reaction of 4-methylpent-2-enamide with 2,2-dinitrilovinyl amine in the presence of a catalyst. This reaction produces DNPMP and a by-product of 2-nitro-4-methylpent-2-enamide. Another method involves the reaction of 4-methylpent-2-enamide with 4-nitrophenyl-2-nitro-4-methylpent-2-enamide in the presence of a catalyst. This reaction produces DNPMP and a by-product of 4-methylpent-2-enamide.
Propiedades
IUPAC Name |
(E)-N-[4-(2,2-dicyanoethenylamino)phenyl]-4-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(2)3-8-16(21)20-15-6-4-14(5-7-15)19-11-13(9-17)10-18/h3-8,11-12,19H,1-2H3,(H,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFFNDJWDBPII-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




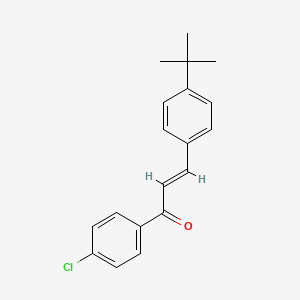
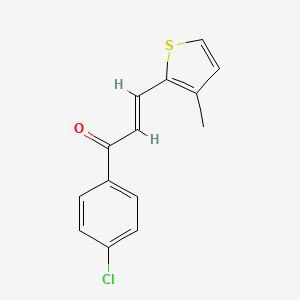
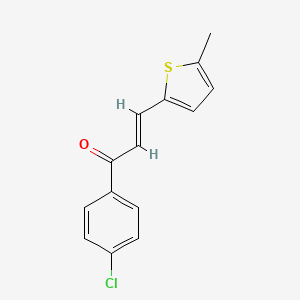


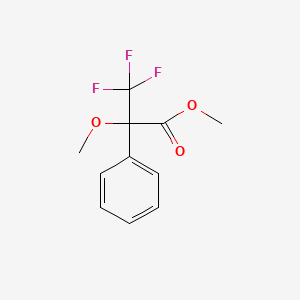

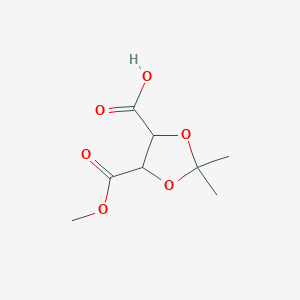
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
